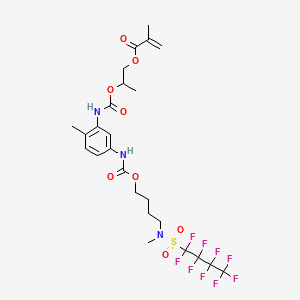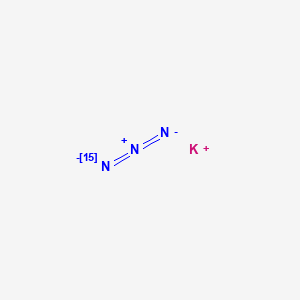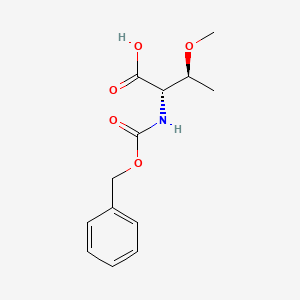
5|A-Androsten-3|A,17|A-Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Androsten-3α,17α-Diol: is a naturally occurring androstane steroid. It is an endogenous weak androgen and estrogen steroid hormone and an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . This compound is closely related to androstenedione (androst-4-ene-3,17-dione) and plays a significant role in the human body’s hormonal balance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Androsten-3α,17α-Diol typically involves the reduction of androstenedione or dehydroepiandrosterone (DHEA) using specific reagents and conditions. One common method is the reduction of DHEA using sodium borohydride (NaBH4) in methanol, which yields 5-Androsten-3α,17α-Diol .
Industrial Production Methods: Industrial production of 5-Androsten-3α,17α-Diol often involves biotechnological methods. For example, the use of microorganisms such as Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, has been explored . This method is advantageous due to its cost-effectiveness and the use of renewable resources.
化学反応の分析
Types of Reactions: 5-Androsten-3α,17α-Diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Further reduction can yield more saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 5-Androsten-3α,17α-Diol, which can have different biological activities and applications .
科学的研究の応用
Chemistry: In chemistry, 5-Androsten-3α,17α-Diol is used as a precursor for the synthesis of other steroid hormones and derivatives. It serves as a valuable intermediate in the production of testosterone and other androgens .
Biology: Biologically, this compound is studied for its role in the endocrine system. It has been found to stimulate the immune system and possesses potent estrogenic activity .
Medicine: In medicine, 5-Androsten-3α,17α-Diol is explored for its potential therapeutic applications, including hormone replacement therapy and immune system modulation .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and as a starting material for the synthesis of other bioactive steroids .
作用機序
5-Androsten-3α,17α-Diol exerts its effects by binding to androgen and estrogen receptors in the body. It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . This binding activates specific gene transcription pathways, leading to various physiological effects such as immune system stimulation and hormonal balance regulation .
類似化合物との比較
- Androstenedione (androst-4-ene-3,17-dione)
- Dehydroepiandrosterone (DHEA; androst-5-en-3β-ol-17-one)
- Testosterone (androst-4-en-17β-ol-3-one)
- 3β-Androstanediol (5α-androstane-3β,17β-diol)
Uniqueness: 5-Androsten-3α,17α-Diol is unique due to its dual role as both a weak androgen and estrogen. This dual activity allows it to participate in a wide range of physiological processes, including immune system modulation and hormonal balance . Its relatively lower androgenic activity compared to other androgens makes it a valuable compound for specific therapeutic applications .
特性
分子式 |
C19H32O2 |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
(3S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13-,14-,15-,16-,17?,18-,19-/m0/s1 |
InChIキー |
CBMYJHIOYJEBSB-PYAKMIQMSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)

![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
